methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
The compound of interest, methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a derivative of dihydroisoquinoline, which is a structural motif found in various bioactive molecules. Dihydroisoquinolines are known for their potential therapeutic applications, including their role as inhibitors for certain enzymes and their cytotoxic activity against cancer cells .
Synthesis Analysis
The synthesis of related dihydroisoquinoline compounds typically involves multi-step reactions, including acyl-chlorination, condensation, decarboxylation, esterification, and cyclization processes . For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, a compound with a similar dihydroisoquinoline core, was achieved with an overall yield of 48% . This suggests that the synthesis of this compound could also involve a complex synthetic route, potentially with room for optimization in terms of yield.
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives has been elucidated using techniques such as X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established through this method . This indicates that the molecular structure of our compound of interest could similarly be determined, providing insights into its three-dimensional conformation and potential interactions with biological targets.
Chemical Reactions Analysis
Dihydroisoquinoline derivatives can undergo various chemical reactions, which are essential for their biological activity. The carboxylate group in these compounds, for example, has been shown to occupy the oxyanion hole in enzymes, which is crucial for their inhibitory activity . Additionally, the introduction of different substituents can significantly affect the potency and selectivity of these molecules, as seen in the synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids . These findings suggest that the chemical reactivity of the cyanobenzamido group in the compound of interest could be pivotal for its biological function.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroisoquinoline derivatives are influenced by their molecular structure. For instance, the introduction of cationic side chains and carboxamide linkers has been shown to affect the cytotoxicity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives . This implies that the physical and chemical properties of this compound, such as solubility, stability, and reactivity, would be important factors in determining its suitability for drug development and its mechanism of action.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with guanine nucleotide-binding proteins (g proteins) and modulate the activity of downstream effectors . These proteins play a crucial role in various cellular processes, including signal transduction .
Mode of Action
It’s common for such compounds to bind to their targets, causing a conformational change that triggers signaling via g proteins . This signaling activates a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current .
Biochemical Pathways
The activation of a phosphatidylinositol-calcium second messenger system suggests that it may be involved in calcium signaling pathways . These pathways play a key role in various cellular processes, including cell proliferation, migration, and apoptosis .
Result of Action
The activation of a phosphatidylinositol-calcium second messenger system and the generation of a calcium-activated chloride current suggest that it may have an impact on cellular ion homeostasis .
Safety and Hazards
properties
IUPAC Name |
methyl 7-[(3-cyanobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-19(24)22-8-7-14-5-6-17(10-16(14)12-22)21-18(23)15-4-2-3-13(9-15)11-20/h2-6,9-10H,7-8,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSUPWAQWIJHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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